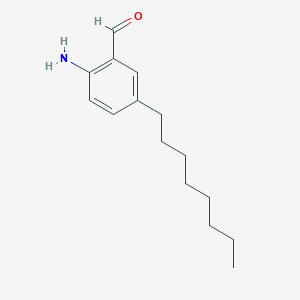

2-Amino-5-octylbenzaldehyde

Description

Background and Significance of Functionalized Benzaldehydes in Organic Chemistry

Benzaldehyde (B42025) and its derivatives are foundational pillars in organic synthesis, prized for their versatility as precursors to a vast array of more complex molecules. The aldehyde group is a reactive handle for numerous transformations, including oxidation, reduction, and a variety of condensation reactions. researchgate.net The introduction of additional functional groups onto the benzaldehyde ring dramatically expands its synthetic utility by modulating the reactivity of both the ring and the aldehyde.

Electron-donating groups, such as amino (-NH₂) and alkyl groups, increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. lkouniv.ac.in Conversely, electron-withdrawing groups deactivate the ring towards electrophiles. lkouniv.ac.in This ability to tune the electronic properties is crucial for controlling reaction outcomes and designing targeted synthetic pathways. Functionalized benzaldehydes are key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials. ontosight.ainih.gov For instance, they are used to construct heterocyclic frameworks like quinolines and indoles, which are prevalent in biologically active compounds. orgsyn.orgorganic-chemistry.org

Table 1: Influence of Substituents on the Benzaldehyde Moiety

| Substituent Group | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Amino (-NH₂) | Ortho, Para | Electron-donating (+I, +M) | Activates the ring towards electrophilic substitution; can participate in intramolecular interactions. lkouniv.ac.in |

| Alkyl (-R) | Any | Electron-donating (+I) | Weakly activates the ring; increases lipophilicity. wikipedia.org |

| Nitro (-NO₂) | Any | Electron-withdrawing (-I, -M) | Deactivates the ring towards electrophilic substitution; facilitates nucleophilic aromatic substitution. lkouniv.ac.in |

This table provides a generalized overview. The actual effect can be influenced by the interplay of multiple substituents.

Historical Context and Evolution of Research on Substituted Aromatic Amines and Aldehydes

The study of substituted aromatic amines, such as aniline (B41778) and its derivatives, has been central to the development of synthetic organic chemistry, particularly since the mid-19th century with the rise of the synthetic dye industry. lkouniv.ac.in Similarly, research into aromatic aldehydes has a rich history, with foundational reactions like the Gattermann and Friedel-Crafts acylations enabling their synthesis. acs.orgscience.gov

Historically, methods for preparing ortho-aminobenzaldehydes often involved the reduction of the corresponding ortho-nitrobenzaldehyde. orgsyn.orgorgsyn.org Over time, a variety of reducing agents and conditions have been optimized to improve yields and selectivity. orgsyn.org The development of metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of substituted aromatic compounds, providing powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high precision. acs.orgcardiff.ac.uk These advancements have made previously inaccessible substitution patterns, like that of 2-Amino-5-octylbenzaldehyde, more attainable. Research has also evolved to focus on the unique reactivity imparted by the proximity of the amino and aldehyde groups, which can participate in intramolecular cyclization and condensation reactions to form important heterocyclic systems. organic-chemistry.orgnih.gov

Rationale for Dedicated Academic Investigation of this compound

The specific structure of this compound warrants dedicated investigation due to the combined properties of its three key functional components: the ortho-aminobenzaldehyde core and the C5-octyl chain.

The ortho-Aminobenzaldehyde Core : This structural motif is a valuable building block. The adjacent amino and aldehyde groups are perfectly positioned to undergo intramolecular reactions, most notably the Friedländer annulation for the synthesis of quinolines. orgsyn.org They can also be used to construct other fused heterocyclic systems like quinazolinones. nih.gov The amino group can act as a directing group in further aromatic substitutions and can be transformed into other functionalities via diazotization.

The C5-Octyl Group : The long alkyl chain at the para-position relative to the amino group significantly increases the molecule's lipophilicity. wikipedia.org This property is highly relevant in several areas:

Materials Science : The long, nonpolar tail could be exploited in the design of liquid crystals or polymers with specific solubility and self-assembly properties. nih.gov

Medicinal Chemistry : Increased lipophilicity can enhance a molecule's ability to cross biological membranes, a strategy used to improve the activity of certain therapeutic agents. wikipedia.org

Process Chemistry : The octyl group influences the molecule's solubility in organic solvents, which could be advantageous for extraction and purification processes. researchgate.netengineering.org.cn For example, solvent extraction is a common method for purifying diamines and other functionalized organic molecules from reaction mixtures or fermentation broths. engineering.org.cn

The combination of a reactive heterocyclic precursor (the aminobenzaldehyde) with a property-modifying lipophilic tail (the octyl group) makes this compound a target for synthesis and exploration. It serves as a potential precursor to novel functional materials and biologically active molecules whose properties are tuned by the long alkyl chain.

Overview of Current Research Trajectories and Knowledge Gaps

While extensive research exists on functionalized benzaldehydes and aromatic amines individually, dedicated studies on this compound are not prominent in publicly accessible literature. This indicates that the compound represents a significant knowledge gap in synthetic chemistry. The primary research trajectory would logically begin with establishing an efficient and scalable synthesis. A plausible route could involve the nitration and subsequent reduction of 4-octylbenzaldehyde, or a cross-coupling reaction to introduce the octyl group onto a pre-functionalized aminobenzaldehyde derivative.

Key Knowledge Gaps to be Addressed:

Optimized Synthesis : There is a need for a well-documented, high-yield synthetic protocol for this compound. One-pot procedures or methods using modern catalytic systems could be explored. acs.orgsioc-journal.cn

Physicochemical Characterization : Detailed data on its spectroscopic properties (NMR, IR, UV-Vis, Mass Spectrometry), melting point, and solubility are required.

Reactivity Profile : A systematic study of its reactivity in key organic transformations is needed. This includes its participation in classic reactions like Schiff base formation, Friedländer annulation, and other cyclizations to understand how the octyl group influences reaction kinetics and yields. orgsyn.org

Exploration of Derivatives : The synthesis and characterization of derivatives, particularly the heterocyclic compounds that can be formed from its core structure, are essential to unlock its potential applications. This would involve reacting it with various ketones, amines, and other coupling partners. organic-chemistry.orgresearchgate.net

Future research will likely focus on closing these gaps, thereby enabling the use of this compound as a versatile building block for new chemical entities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

2-amino-5-octylbenzaldehyde |

InChI |

InChI=1S/C15H23NO/c1-2-3-4-5-6-7-8-13-9-10-15(16)14(11-13)12-17/h9-12H,2-8,16H2,1H3 |

InChI Key |

WXZGUTFYNWGZPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1)N)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 Amino 5 Octylbenzaldehyde

Established Synthetic Pathways

Traditional methods in organic synthesis offer several reliable routes to aromatic aldehydes and amines. These can be adapted for the specific synthesis of 2-Amino-5-octylbenzaldehyde.

The Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.comorganic-chemistry.orgpressbooks.publibretexts.org While a direct aldol condensation to form this compound is not the most straightforward approach, related strategies can be envisioned. For instance, a precursor molecule could be synthesized using an aldol reaction, which is then converted to the target compound. The reaction typically involves the base- or acid-catalyzed reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl. magritek.comorganic-chemistry.org

A hypothetical approach could involve the protection of the amino group of a 2-aminobenzaldehyde (B1207257) derivative, followed by a reaction sequence that introduces the octyl group at the 5-position, potentially involving a Grignard reagent or a Wittig reaction, followed by oxidation to the aldehyde. The conditions for such multi-step syntheses would need careful optimization.

Illustrative Data for a General Aldol Condensation:

Please note: The following data is representative of a general aldol condensation and not specific to the direct synthesis of this compound.

| Parameter | Condition | Source |

| Reactants | Aldehyde/Ketone with α-hydrogens | magritek.compressbooks.pub |

| Catalyst | Base (e.g., NaOH, KOH) or Acid | magritek.comlibretexts.org |

| Solvent | Ethanol (B145695), Water, or a mixture | magritek.com |

| Temperature | Varies (can be low for addition, higher for condensation) | pressbooks.pub |

| Product | β-hydroxy aldehyde/ketone or α,β-unsaturated aldehyde/ketone | pressbooks.publibretexts.org |

Reductive amination is a highly versatile method for the synthesis of amines. sigmaaldrich.commasterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to an amine. masterorganicchemistry.com In the context of synthesizing this compound, a more likely strategy would be the reductive amination of a precursor diketone or the introduction of the amino group at a later stage of the synthesis.

A plausible synthetic route could start from a 5-octyl-substituted isatin, which could be converted to the corresponding 2-aminobenzaldehyde derivative through a series of reduction and hydrolysis steps. Alternatively, a nitro group at the 2-position could be reduced to an amine. Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

Illustrative Data for a General Reductive Amination:

Please note: The following data is representative of a general reductive amination and not specific to the direct synthesis of this compound.

| Parameter | Condition | Source |

| Reactants | Aldehyde/Ketone and an Amine | sigmaaldrich.commasterorganicchemistry.com |

| Reducing Agent | NaBH4, NaBH3CN, NaBH(OAc)3 | masterorganicchemistry.com |

| Solvent | Methanol, Dichloromethane | sigmaaldrich.com |

| Temperature | Room temperature to reflux | kanto.co.jp |

| Product | Substituted Amine | ias.ac.in |

Direct aromatic substitution is a cornerstone of aromatic chemistry. libretexts.orgmasterorganicchemistry.commsu.edu The synthesis of this compound would likely involve a series of electrophilic aromatic substitution reactions to introduce the functional groups onto the benzene (B151609) ring. The order of these introductions is critical due to the directing effects of the substituents. libretexts.orgmasterorganicchemistry.com

A possible synthetic pathway could begin with the Friedel-Crafts acylation or alkylation of a suitable benzene derivative to introduce the octyl group. The directing effects of the existing groups would then guide the subsequent nitration and formylation steps. For example, starting with an aniline (B41778) derivative, the amino group would be a strong activating, ortho-, para-director. msu.edu Protection of the amino group would likely be necessary to prevent side reactions and to control the regioselectivity of the subsequent substitutions. The formyl group can be introduced via various methods, such as the Vilsmeier-Haack or Gattermann-Koch reaction. Finally, the nitro group would be reduced to the target amino group. google.com

Illustrative Data for a General Friedel-Crafts Alkylation:

Please note: The following data is representative of a general Friedel-Crafts alkylation and not specific to the direct synthesis of this compound.

| Parameter | Condition | Source |

| Reactants | Aromatic compound and an Alkyl halide | masterorganicchemistry.com |

| Catalyst | Lewis Acid (e.g., AlCl3, FeCl3) | masterorganicchemistry.com |

| Solvent | Non-polar solvent (e.g., CS2, nitrobenzene) | masterorganicchemistry.com |

| Temperature | Typically low to moderate | masterorganicchemistry.com |

| Product | Alkylated aromatic compound | masterorganicchemistry.com |

Development of Novel and Efficient Synthetic Routes

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods.

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of this compound, catalytic approaches could be employed at various stages. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be used to introduce the octyl chain. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a standard method for the reduction of nitro groups to amines. google.com

Recent advances have also seen the development of catalytic methods for direct C-H functionalization, which could potentially be used to introduce the octyl or formyl group directly onto a pre-functionalized benzene ring, thus shortening the synthetic sequence. Iridium complexes have been shown to be effective for reductive amination. kanto.co.jp

The principles of green chemistry aim to reduce the environmental impact of chemical processes. sioc-journal.cnjmchemsci.comresearchgate.netnih.gov In the synthesis of this compound, these principles can be applied by:

Using Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or even solvent-free conditions. ias.ac.innih.govresearchgate.net

Employing Catalysis: Using catalytic reagents instead of stoichiometric ones to minimize waste. jmchemsci.com Biocatalysis, using enzymes, can offer high selectivity under mild conditions. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot synthesis, where multiple reaction steps are carried out in the same reactor, can improve efficiency and reduce waste. sioc-journal.cnjmchemsci.com

Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources.

A green synthetic approach to this compound might involve a one-pot reaction sequence using a recyclable catalyst in a green solvent. jmchemsci.comresearchgate.net For example, a reductive amination could be performed using a recyclable metal catalyst in glycerol, a biodegradable solvent. ias.ac.in

Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. While no specific flow synthesis protocol for this compound has been published, the application of flow chemistry to related transformations demonstrates its potential.

For instance, the synthesis of nitriles from a variety of substituted benzaldehydes has been successfully developed in a continuous-flow system. rhhz.net This process involves the reaction of an aldehyde with an azide (B81097), such as trimethylsilyl (B98337) azide (TMSN₃), in the presence of an acid catalyst like trifluoromethanesulfonic acid (TfOH) in a microreactor. rhhz.net Such a setup allows for precise control over reaction parameters like residence time and temperature, which is crucial for handling potentially hazardous reagents like azides safely. rhhz.netacs.org Given that 2-aminobenzaldehydes can be synthesized from corresponding nitriles, this represents a potential indirect flow-based route.

Furthermore, flow reactors have been employed for the synthesis of compound libraries, such as tetrahydroquinolines, using substituted benzaldehydes as starting materials. mdpi.com These systems often involve pumping reagents through heated coils or packed-bed reactors, demonstrating the technology's compatibility with a range of substrates and reaction types that are fundamental to building complex aromatic molecules. mdpi.combeilstein-journals.org The generation and use of unstable intermediates, like diazo compounds, is another area where flow chemistry excels, offering a safer alternative to batch methods for reactions involving amines and aldehydes. beilstein-journals.org The adaptation of these principles could pave the way for a safe and efficient continuous synthesis of this compound.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is paramount for maximizing the yield and purity of a target compound. For a molecule like this compound, key parameters to consider would be the choice of solvent, operating temperature and pressure, and the stoichiometry of the reagents.

The choice of solvent can profoundly influence reaction rates, selectivity, and yields. In syntheses related to 2-aminobenzaldehydes, a variety of solvents have been screened to determine the optimal medium. For example, in the iridium-catalyzed C-H amidation of aldimines to produce 2-aminobenzaldehyde derivatives, solvents such as 1,2-dichloroethane (B1671644) (DCE) were found to be superior to others like toluene (B28343), dioxane, and tetrahydrofuran (B95107) (THF), leading to significantly higher product yields. sci-hub.se

In other related transformations, such as the manganese-catalyzed N-formylation of anilines, dimethylformamide (DMF) was identified as the optimal solvent for achieving high yields, whereas solvents like DMSO, acetonitrile (B52724), and toluene were less effective. acs.orgnih.gov The effect of different solvents on the yield of a model N-formylation reaction is illustrated in the table below.

Table 1: Influence of Solvent on the Yield of a Manganese-Catalyzed N-Formylation of Aniline This table is based on data for the N-formylation of aniline, a related reaction, as specific data for this compound is not available.

| Entry | Solvent | Yield (%) |

| 1 | DMF | 98 |

| 2 | DMSO | 85 |

| 3 | Toluene | 45 |

| 4 | 1,4-Dioxane | 65 |

| 5 | Acetonitrile (CH₃CN) | 75 |

| 6 | Water (H₂O) | 35 |

Source: Adapted from research on Manganese-Catalyzed N-Formylation of Anilines. nih.gov

Temperature and pressure are critical variables that dictate reaction kinetics and product distribution. In the synthesis of aromatic aldehydes, higher temperatures can increase the reaction rate but may also promote the formation of side products. numberanalytics.com For instance, in the wet oxidative degradation of lignin-rich residues to produce aromatic aldehydes, an optimal temperature of 175°C was identified. e3s-conferences.orgresearchgate.net Deviating from this temperature resulted in lower yields.

Similarly, pressure plays a crucial role, particularly in reactions involving gases like carbon monoxide or oxygen. In the Gattermann-Koch reaction, increasing the pressure of carbon monoxide can enhance the formation of the formyl cation, thereby improving the aldehyde yield. numberanalytics.com In the aforementioned oxidative degradation process, an oxygen pressure of 1.5 MPa was found to be optimal for producing aromatic aldehydes. e3s-conferences.org The table below shows the effect of temperature on the yield of aromatic aldehydes from a model reaction.

Table 2: Effect of Reaction Temperature on Aromatic Aldehyde Yield This table is based on data for the production of aromatic aldehydes from biomass, a related process, as specific data for this compound is not available.

| Entry | Temperature (°C) | Lignin Conversion (%) | Aldehyde Yield (wt%) |

| 1 | 145 | 89.2 | 17.5 |

| 2 | 160 | 95.6 | 20.1 |

| 3 | 175 | 100 | 23.8 |

| 4 | 190 | 100 | 21.4 |

Source: Adapted from research on the selective production of aromatic aldehydes. researchgate.net

The precise ratio of reactants and catalysts is fundamental to optimizing a chemical synthesis. In the synthesis of 2-aminobenzaldehydes from quinolinium salts, for example, studies found that the optimal stoichiometry was two moles each of base and hydrogen peroxide for every mole of the quinolinium salt. arkat-usa.org Varying these ratios could lead to incomplete reactions or the formation of unwanted byproducts. arkat-usa.org

In catalytic reactions, the amount of catalyst is also a key factor. For the rhodium-catalyzed synthesis of 2-aminobenzaldehydes, optimization studies revealed that using 5 mol % of the rhodium catalyst with 0.4 equivalents of a silver co-catalyst provided the best results. rsc.org Reaction kinetics, or the rate at which a reaction proceeds, are directly influenced by stoichiometry, temperature, and concentration. Studies on the condensation of aromatic aldehydes with aniline in high-temperature water showed that reaction times as short as three minutes were sufficient to achieve high yields under optimized conditions, demonstrating very fast kinetics. tandfonline.com Further increasing the reaction time did not lead to a significant improvement in the yield. tandfonline.com

Chemical Reactivity and Reaction Mechanisms of 2 Amino 5 Octylbenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group (-CHO) is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This inherent electrophilicity is the basis for its most common reactions. The presence of the ortho-amino group can modulate this reactivity through intramolecular interactions, such as hydrogen bonding.

Formation of Imine (Schiff Base) Derivatives

The reaction of 2-Amino-5-octylbenzaldehyde with primary amines is a classic condensation reaction that yields imines, also known as Schiff bases. edu.krdnih.gov This transformation is typically catalyzed by acid and involves a two-stage mechanism: nucleophilic addition followed by elimination (dehydration). rroij.com

The mechanism begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a neutral intermediate called a carbinolamine. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the C=N double bond characteristic of an imine. chemsociety.org.ng The reaction is reversible and often driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus.

Table 1: Representative Imine Formation Reactions

| Reactant | Catalyst/Conditions | Product |

|---|---|---|

| Aniline (B41778) | p-Toluenesulfonic acid (cat.), Toluene (B28343), reflux (Dean-Stark) | N-(2-amino-5-octylbenzylidene)aniline |

| Methylamine | Acetic acid (cat.), Ethanol (B145695), room temperature | N-(2-amino-5-octylbenzylidene)methanamine |

| Benzylamine | Formic acid (cat.), Methanol, reflux | N-(2-amino-5-octylbenzylidene)-1-phenylmethanamine |

Nucleophilic Addition Reactions

One of the most fundamental reactions of aldehydes is the nucleophilic addition across the carbonyl double bond. libretexts.org A wide array of nucleophiles can attack the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate after the C=O pi bond breaks. masterorganicchemistry.comyoutube.com Subsequent protonation of the resulting alkoxide ion yields an alcohol. libretexts.org

Common examples of nucleophilic addition include:

Reduction: Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the aldehyde to a primary alcohol.

Grignard Reactions: Organometallic reagents like Grignard reagents (R-MgX) act as a source of carbanion nucleophiles. Reaction with this compound would yield a secondary alcohol after acidic workup.

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon.

The reactivity in these additions is influenced by steric hindrance and the electronic nature of the substituents on the benzene (B151609) ring. masterorganicchemistry.com The electron-donating amino and octyl groups slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025).

Table 2: Examples of Nucleophilic Addition Reactions

| Nucleophilic Reagent | Conditions | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, 0 °C to room temp. | (2-Amino-5-octylphenyl)methanol |

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid functional group. organic-chemistry.org This transformation is a key reaction in organic synthesis and can be achieved using a variety of oxidizing agents. The general mechanism involves the initial formation of an aldehyde hydrate, which is then oxidized. nih.gov

A range of reagents can effect this oxidation, from strong, classical oxidants to milder, more selective modern systems:

Potassium Permanganate (B83412) (KMnO₄): A powerful oxidant that converts aldehydes to carboxylic acids under basic or acidic conditions.

Chromium Reagents: Reagents like Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid) are highly effective but are now used less frequently due to the toxicity of chromium.

Modern Reagents: Milder and more environmentally benign methods include the use of Oxone (potassium peroxymonosulfate) or aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant. organic-chemistry.org These methods often offer greater functional group tolerance. organic-chemistry.orgnih.gov

Table 3: Selected Oxidation Reactions

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Potassium permanganate (KMnO₄) | NaOH (aq.), heat, then H₃O⁺ | 2-Amino-5-octylbenzoic acid |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Dimethylformamide (DMF), room temp. | 2-Amino-5-octylbenzoic acid |

| N-Hydroxyphthalimide (NHPI) / O₂ | Acetonitrile (B52724), 70 °C | 2-Amino-5-octylbenzoic acid |

Reactivity of the Primary Amine Functional Group

The primary aromatic amine (-NH₂) group in this compound behaves as a nucleophile due to the lone pair of electrons on the nitrogen atom. Its reactivity is characteristic of an aniline derivative. It can participate in reactions such as acylation and alkylation.

Amidation and Acylation Reactions

The primary amine can be readily acylated by reaction with acylating agents such as acid chlorides or acid anhydrides to form amides. This reaction is a nucleophilic acyl substitution. The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent loss of a leaving group (e.g., chloride from an acyl chloride or carboxylate from an anhydride) yields the stable amide product. These reactions are often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated. rsc.org

Table 4: Typical Amidation and Acylation Reactions

| Acylating Agent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, Dichloromethane (DCM), 0 °C | N-(2-formyl-4-octylphenyl)acetamide |

| Acetic anhydride | Triethylamine, DCM, room temp. | N-(2-formyl-4-octylphenyl)acetamide |

| Benzoyl chloride | 10% NaOH (aq.), DCM (Schotten-Baumann conditions) | N-(2-formyl-4-octylphenyl)benzamide |

Alkylation and Arylation Reactions

The nitrogen atom of the primary amine can act as a nucleophile to displace a leaving group from an alkyl halide in an Sₙ2 reaction, resulting in N-alkylation. rsc.org However, controlling the degree of alkylation can be challenging. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and even a quaternary ammonium (B1175870) salt.

To achieve selective mono-alkylation, specific strategies are often required, such as using a large excess of the amine or employing protecting group strategies. Alternative "green" methods, such as hydrogen-borrowing catalysis using alcohols as alkylating agents, have also been developed for the N-alkylation of amines and amino acids. nih.govnih.gov

Table 5: Representative N-Alkylation Reaction

| Alkylating Agent | Conditions | Major Product(s) |

|---|---|---|

| Methyl iodide (CH₃I) | K₂CO₃, Acetonitrile, reflux | 2-(Methylamino)-5-octylbenzaldehyde (and over-alkylation products) |

| Benzyl bromide | NaHCO₃, DMF, 50 °C | 2-(Benzylamino)-5-octylbenzaldehyde (and over-alkylation products) |

Cyclization Reactions Leading to Heterocyclic Compounds

The ortho-disposition of the amino and aldehyde functionalities in this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds, most notably quinolines, through condensation reactions. The Friedländer annulation is a classic and versatile method for quinoline (B57606) synthesis, involving the reaction of a 2-aminobenzaldehyde (B1207257) with a compound containing an α-methylene group adjacent to a carbonyl functionality. wikipedia.orgjk-sci.com

The general scheme for the Friedländer synthesis using this compound is depicted below:

Figure 1: General scheme of the Friedländer synthesis with this compound.

Figure 1: General scheme of the Friedländer synthesis with this compound.This reaction can be catalyzed by either acids or bases. wikipedia.orgalfa-chemistry.com The choice of catalyst and reaction conditions can influence the reaction rate and, in some cases, the regioselectivity of the cyclization when unsymmetrical ketones are employed.

A variety of carbonyl compounds can be utilized in this synthesis, leading to a diverse range of substituted quinolines. The following table illustrates the expected products from the reaction of this compound with different ketones.

| Ketone Reactant | Expected Quinolone Product |

| Acetone | 7-Octyl-2-methylquinoline |

| Acetophenone | 7-Octyl-2-phenylquinoline |

| Cyclohexanone | 1,2,3,4-Tetrahydro-8-octylacridine |

| Ethyl acetoacetate | Ethyl 2-methyl-7-octylquinoline-3-carboxylate |

The products listed are based on established Friedländer reaction pathways. Specific yields and reaction conditions for this compound are not extensively reported and would require experimental determination.

Influence of the Octyl Substituent on Aromatic Reactivity

The octyl group at the 5-position of the benzaldehyde ring influences the molecule's reactivity in two primary ways: through its electronic effect and its steric effect.

Electronic Effect: As an alkyl group, the octyl substituent is weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density of the aromatic ring, thereby activating it towards electrophilic aromatic substitution reactions. The amino group, being a strong activating group, is the dominant director of substitution, primarily to the ortho and para positions relative to it. The octyl group's mild activating nature reinforces this, although its impact is modest compared to the amino group.

Regioselectivity and Stereochemical Considerations in Transformations

Regioselectivity: In the context of the Friedländer synthesis, the reaction of this compound with an unsymmetrical ketone, such as 2-butanone, can potentially lead to two different regioisomeric quinoline products. The regioselectivity of this reaction is influenced by a combination of factors, including the reaction conditions (acidic vs. basic catalysis) and the steric and electronic properties of the substituents on both reactants. researchgate.net

For instance, under basic conditions, the reaction often proceeds through an aldol (B89426) condensation mechanism where the more acidic α-protons of the ketone are preferentially removed. In the case of 2-butanone, the methyl protons are generally more acidic than the methylene (B1212753) protons. Under acidic conditions, the reaction may proceed via a Schiff base intermediate, and the subsequent cyclization can be influenced by the stability of the resulting enamine. The bulky octyl group is not expected to directly control the initial point of attack on the unsymmetrical ketone but may influence the conformational preferences of intermediates, thereby indirectly affecting the product ratio.

Stereochemical Considerations: If a chiral ketone is used as a reactant in the Friedländer synthesis with this compound, the formation of new stereocenters in the resulting quinoline product is possible. The stereochemical outcome of such reactions would depend on the mechanism of the cyclization and the nature of the catalyst used. While there are examples of stereoselective Friedländer reactions in the literature, particularly using chiral catalysts, acs.org no specific studies have been reported for this compound. The development of stereoselective transformations involving this compound would be a valuable area for future research.

Detailed Mechanistic Investigations of Key Reactions

The mechanism of the Friedländer synthesis has been a subject of detailed study, and two primary pathways are generally accepted, depending on the reaction conditions. wikipedia.orgresearchgate.net

Base-Catalyzed Mechanism (Aldol-First Pathway):

Enolate Formation: A base removes an α-proton from the ketone to form an enolate.

Aldol Addition: The enolate acts as a nucleophile and attacks the aldehyde carbon of this compound to form an aldol addition product.

Cyclization: The amino group then attacks the ketone carbonyl in an intramolecular fashion.

Dehydration: Subsequent loss of two water molecules leads to the formation of the aromatic quinoline ring.

Acid-Catalyzed Mechanism (Schiff Base-First Pathway):

Schiff Base Formation: The amino group of this compound condenses with the ketone to form a Schiff base (imine) intermediate.

Tautomerization: The Schiff base tautomerizes to an enamine.

Cyclization: The enamine undergoes an intramolecular electrophilic attack on the aldehyde carbon.

Dehydration: Aromatization occurs through the elimination of a water molecule.

While these general mechanisms are well-established, detailed computational studies, such as Density Functional Theory (DFT) calculations, would be necessary to elucidate the specific transition state energies, intermediate stabilities, and the precise role of the octyl substituent in the reaction of this compound. Such studies could provide valuable insights into the factors governing the regioselectivity and potential stereoselectivity of these transformations.

Applications of 2 Amino 5 Octylbenzaldehyde As an Advanced Chemical Building Block

Precursor in Complex Organic Synthesis

The bifunctional nature of 2-Amino-5-octylbenzaldehyde, possessing both a nucleophilic amino group and an electrophilic aldehyde, enables its use in a variety of cyclization and condensation reactions. This dual reactivity is the foundation of its utility as a building block for diverse and complex organic structures.

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The presence of the ortho-amino benzaldehyde (B42025) moiety makes this compound an excellent substrate for classic condensation reactions that lead to the formation of fused nitrogen-containing heterocyclic compounds, most notably quinolines. The long octyl chain imparts significant solubility in organic solvents to the resulting heterocyclic products, a desirable property for subsequent reactions and material processing.

Several named reactions can be employed for this purpose:

Friedländer Annulation: This straightforward and widely used method involves the condensation of a 2-aminoaryl aldehyde with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester) under acidic or basic conditions. researchgate.netresearchgate.net When this compound is reacted with an appropriate ketone, a substituted quinoline (B57606) bearing the C8-alkyl chain is produced. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclodehydration. researchgate.net

Combes Quinoline Synthesis: This reaction involves the condensation of an aniline (B41778) derivative with a β-diketone under acidic conditions. nih.gov While the classic Combes synthesis starts with an aniline, this compound can be envisioned to participate in related pathways where the amino group reacts with a 1,3-dicarbonyl compound to form an enamine intermediate, which then undergoes acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline. nih.govnih.gov

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction typically uses an aniline with an α,β-unsaturated carbonyl compound. google.com A modified approach could utilize this compound, where the amino group initiates a Michael addition, followed by cyclization and aromatization to form the quinoline ring.

Skraup Synthesis: The classic Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. jocpr.com Adapting this for this compound would lead to the formation of a quinoline with the octyl group at position 6.

The general schemes for these quinoline syntheses are well-established and offer pathways to a variety of 6-octyl-substituted quinoline derivatives.

Table 1: Key Reactions for the Synthesis of 6-Octylquinoline Scaffolds

| Reaction Name | Reactants with this compound | Product Type |

|---|---|---|

| Friedländer Annulation | Ketone with α-methylene group (e.g., Acetophenone) | Substituted 6-octylquinoline |

| Combes Synthesis | β-Diketone (e.g., Acetylacetone) | 2,4-Disubstituted 6-octylquinoline |

| Doebner-von Miller Reaction | α,β-Unsaturated carbonyl (e.g., Crotonaldehyde) | Substituted 6-octylquinoline |

Construction of Polycyclic Aromatic Hydrocarbons

While primarily used for nitrogen heterocycles, the functional groups of this compound can also be leveraged to build larger polycyclic aromatic systems that include nitrogen atoms, such as acridines and phenazines.

Acridine Synthesis: Acridines can be synthesized from 2-aminobenzaldehyde (B1207257) precursors. rsc.org A common route involves an initial N-arylation of the 2-amino group, followed by an acid-mediated intramolecular cyclization that engages the aldehyde function. rsc.org Applying this to this compound would first involve its reaction with an arylating agent (e.g., an aryl halide in a copper-catalyzed reaction) to form a 2-(arylamino)-5-octylbenzaldehyde intermediate. Subsequent treatment with a strong acid would induce cyclization and dehydration to yield a 2-octylacridine derivative. researchgate.netrsc.org

Phenazine (B1670421) Synthesis: Phenazines are typically formed by the condensation of a benzene-1,2-diamine with a benzene-1,2-dione. However, pathways involving the oxidative cyclization of o-aminophenols or related precursors exist. While not a direct route from this compound alone, it can serve as a precursor to one of the key intermediates required for phenazine synthesis.

Formation of Polyfunctionalized Organic Molecules

The aldehyde and amine functionalities of this compound make it an excellent candidate for multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. acs.org This allows for the rapid construction of complex and highly functionalized molecules.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a powerful tool for generating α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govrsc.org In this context, this compound can play a dual role. The aldehyde group can serve as the carbonyl component. Alternatively, the amino group can act as the amine component. If the aldehyde function is used, the reaction with an external amine, a carboxylic acid, and an isocyanide would yield a complex product with the 2-amino-5-octylphenyl moiety attached at the α-position.

Passerini Reaction: The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. nih.govgoogle.com The aldehyde group of this compound can readily participate in this reaction, leading to the formation of a highly functionalized molecule where the 2-amino-5-octylphenyl group is part of the final structure. nih.gov

These MCRs enable the creation of diverse molecular libraries with significant structural complexity from a single, advanced building block.

Table 2: Multicomponent Reactions Involving this compound

| Reaction Name | Components | Resulting Functional Group |

|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl amide |

Utility in Material Science and Polymer Chemistry

The unique combination of a polymerizable amino group, a reactive aldehyde, and a long alkyl chain for solubility and processability suggests that this compound is a promising monomer for the synthesis of novel functional polymers and organic materials.

Monomer for Polymerization Reactions

The bifunctionality of this compound allows it to be used in several types of polymerization reactions.

Poly(Schiff base) Formation: The most direct route to polymerization is through the self-condensation of the monomer. The amino group of one molecule can react with the aldehyde group of another to form an imine (or Schiff base) linkage (-CH=N-). edu.krd This step-growth polymerization would lead to the formation of a poly(Schiff base), also known as a polyazomethine. The resulting polymer would have a conjugated backbone, which is often associated with interesting optical and electronic properties. The octyl side chains would ensure solubility, preventing premature precipitation and allowing for the formation of high molecular weight polymers and processable films. rsc.orgnih.gov

Polyaniline Derivative Synthesis: The amino group can also be subjected to oxidative polymerization, a common method for synthesizing polyaniline (PANI) and its derivatives. nih.govrsc.org While the aldehyde group might interfere with standard oxidative conditions, it could also be used to create cross-linked or further functionalized PANI-type materials. The resulting polymer would be a substituted polyaniline, with the formyl and octyl groups pendant to the main chain. Such materials could exhibit unique electro-optical properties and serve as sensors or components in electronic devices. rsc.orgrsc.org

Incorporation into Functional Organic Materials

Beyond forming homopolymers, this compound can be incorporated as a comonomer or as a building block for discrete functional organic materials.

Copolymerization: It can be copolymerized with other monomers to tailor the properties of the resulting material. For instance, copolymerization with other substituted anilines or benzaldehydes could be used to fine-tune the bandgap, solubility, and morphology of conjugated polymers for applications in organic electronics. jept.de

Synthesis of Conjugated Microporous Polymers (CMPs): The rigid aromatic structure and reactive functional groups make it a suitable building block for creating cross-linked, porous networks. By reacting it with multifunctional comonomers, three-dimensional porous polymers could be synthesized. The inherent porosity and conjugated framework of such materials are desirable for applications in gas storage, separation, and heterogeneous catalysis.

Post-Polymerization Modification: Polymers synthesized from other monomers but featuring reactive sites could be functionalized using this compound. For example, a polymer with pendant amine groups could be reacted with the aldehyde function to attach the 2-amino-5-octylphenyl moiety, or a polymer with acid chloride groups could react with the amino function. This approach allows for the introduction of its specific properties into a wide range of existing polymer platforms.

Role in the Synthesis of Surfactants and Emulsifiers

The molecular architecture of this compound, featuring a hydrophobic octyl tail and a hydrophilic aminobenzaldehyde head group, makes it a prime candidate for the synthesis of advanced surfactants and emulsifiers. This inherent amphiphilic character allows for the creation of surface-active agents with tunable properties for various applications, including the stabilization of emulsions. scispace.compharmaexcipients.com The synthesis of such surfactants typically involves chemical modification of the amino or aldehyde functional groups to enhance the molecule's amphiphilicity.

One common strategy is the formation of Schiff bases, followed by further reactions. For instance, the aldehyde group can be condensed with an amino acid, such as glycine (B1666218) or alanine, to introduce a carboxylate group. chalmers.seacademie-sciences.fr This reaction creates a new class of anionic surfactants with enhanced water solubility and surface activity. The resulting N-acyl amino acid-based structures are known for their excellent emulsification capabilities and biocompatibility. whiterose.ac.uk

Alternatively, the amino group can be modified. Ethoxylation of the amino group would introduce poly(ethylene oxide) chains, leading to the formation of non-ionic surfactants. The length of the ethoxy chain can be varied to control the hydrophilic-lipophilic balance (HLB) of the final product, allowing for the design of emulsifiers tailored for specific oil-in-water (O/W) or water-in-oil (W/O) systems. acs.org The presence of the long octyl chain is crucial for reducing the critical micelle concentration (CMC) and improving the emulsifier's efficiency at the oil-water interface. nih.gov Research on similar amphiphilic molecules has demonstrated that those with C12 to C16 alkyl chains form highly stable emulsions. scispace.com

The effectiveness of these derived surfactants is based on their ability to adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around droplets, thus preventing coalescence. nih.gov The specific properties of emulsions stabilized by these compounds, such as droplet size and long-term stability, would depend on the final molecular structure of the surfactant, its concentration, and the nature of the oil phase. nih.govresearchgate.net

Table 1: Potential Surfactant Derivatives from this compound

| Derivative Type | Synthetic Route | Key Structural Feature | Expected Surfactant Class |

| Amino Acid Schiff Base | Condensation with an amino acid | Carboxylate head group | Anionic |

| Ethoxylated Amine | Reaction with ethylene (B1197577) oxide | Poly(ethylene oxide) chain | Non-ionic |

| Quaternized Amine | Alkylation of the amino group | Cationic ammonium (B1175870) head group | Cationic |

Coordination Chemistry and Ligand Design

The this compound molecule is a versatile precursor for designing ligands for coordination chemistry, primarily through its conversion into Schiff base ligands. These ligands are synthesized via the condensation of the aldehyde group with a primary amine. edu.krdnih.gov The resulting imine (>C=N-) group, in conjunction with the amino group or other introduced functionalities, provides effective coordination sites for transition metal ions. nih.gov

Schiff base ligands derived from this compound can readily form stable complexes with a wide range of transition metals. The synthesis typically involves reacting the Schiff base ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent like ethanol (B145695), often under reflux. nih.govmdpi.com Common transition metals used for complexation include copper(II), nickel(II), cobalt(II), and zinc(II). ijpsdronline.combiointerfaceresearch.com

The stoichiometry of the resulting complexes is often of the ML₂ type, where one metal ion is coordinated to two ligand molecules. yu.edu.jo The presence of the octyl group can influence the solubility of these complexes in organic solvents. The general procedure involves dissolving the ligand and the metal salt in a 2:1 molar ratio in ethanol and refluxing the mixture for several hours. The resulting colored precipitate of the metal complex can then be filtered, washed, and dried.

Table 2: Representative Metal Complexes Derived from Schiff Base Ligands

| Metal Ion | Typical Precursor Salt | Resulting Complex Color | Common Geometry |

| Copper(II) | CuCl₂·2H₂O | Green / Brown | Square Planar / Tetrahedral |

| Nickel(II) | NiCl₂·6H₂O | Green | Octahedral / Square Planar |

| Cobalt(II) | CoCl₂·6H₂O | Brown / Pink | Tetrahedral / Octahedral |

| Zinc(II) | ZnCl₂ | White / Yellow | Tetrahedral |

Data compiled from general findings on analogous Schiff base complexes. nih.govyu.edu.joresearchgate.net

Schiff base ligands derived from this compound can act as multidentate ligands. For example, if the aldehyde is condensed with a compound like 2-aminophenol, the resulting ligand can behave as a bidentate or tridentate ligand. nih.gov Coordination typically occurs through the azomethine (imine) nitrogen and the phenolic oxygen. researchgate.netwikipedia.org The original amino group on the benzaldehyde ring can also participate in coordination, allowing for the formation of stable five- or six-membered chelate rings with the metal center. wikipedia.org

Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are crucial for elucidating the binding modes. ijpsdronline.combiointerfaceresearch.com In FT-IR spectroscopy, a shift in the ν(C=N) stretching frequency upon complexation confirms the involvement of the imine nitrogen in binding to the metal ion. The denticity and coordination geometry are determined by the nature of the metal ion and the specific structure of the Schiff base ligand. yu.edu.jo While selectivity for specific metals is not broadly documented for this particular ligand, the electronic properties and steric bulk of substituents on the Schiff base can be tuned to favor coordination with certain metal ions over others.

Transition metal complexes containing Schiff base ligands are widely investigated for their catalytic activity in various organic transformations. nih.govnih.gov Chiral Schiff base complexes, in particular, are significant in asymmetric catalysis. nih.gov Metal complexes derived from ligands structurally similar to those from this compound have shown promise as catalysts for oxidation, reduction, and carbon-carbon bond-forming reactions. nih.gov

For example, Co(II)-Schiff base complexes have been used as catalysts for the aerobic oxidation of phenols. nih.gov Similarly, Cu(II) and Ni(II) salen-type complexes (a class of Schiff base complexes) are effective catalysts for asymmetric alkylation reactions. nih.gov The catalytic activity is highly dependent on the central metal ion and the coordination environment provided by the ligand. The design of these catalytic ligands allows for the tuning of steric and electronic effects to optimize reaction yields and selectivity. nih.govgoogle.com The long octyl chain in ligands derived from this compound could be advantageous for reactions conducted in nonpolar media, enhancing the catalyst's solubility.

Supramolecular Chemistry and Self-Assembly Research

The amphiphilic nature of this compound and its derivatives drives their participation in supramolecular chemistry and self-assembly. nih.gov These processes are governed by non-covalent interactions, leading to the spontaneous organization of molecules into well-defined, ordered nanostructures. kinampark.commdpi.com

Molecules like this compound possess a distinct hydrophobic part (the octyl chain) and a polar head (the aminobenzaldehyde group). This structure promotes self-assembly in solution to minimize unfavorable interactions between the hydrophobic tails and the solvent. kinampark.comreading.ac.uk In aqueous media, this typically leads to the formation of micelles or vesicles, where the octyl chains form a nonpolar core, and the polar heads are exposed to the water. nih.gov

The specific morphology of the self-assembled structures is influenced by a combination of intermolecular forces, including:

Hydrophobic Interactions: The primary driving force for assembly in water, causing the aggregation of the octyl tails. reading.ac.uk

Hydrogen Bonding: The amino group and the carbonyl oxygen of the aldehyde can act as hydrogen bond donors and acceptors, respectively, leading to directional interactions between molecules. nih.gov

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the assembly. ub.edu

These interactions can lead to the formation of various hierarchical structures, such as nanofibers, nanotubes, or tapes, particularly in peptide-amphiphile systems derived from such molecules. nih.govnih.govresearchgate.net The balance between these non-covalent forces dictates the final supramolecular architecture, which can often be controlled by external stimuli like pH, temperature, or solvent composition. mdpi.com

Table 3: Intermolecular Interactions and Resulting Supramolecular Structures

| Intermolecular Interaction | Contributing Molecular Moiety | Potential Resulting Structure |

| Hydrophobic Effect | Octyl Chain | Micelles, Vesicles, Nanofiber Core |

| Hydrogen Bonding | Amino Group, Aldehyde Group | β-sheet like structures (in derivatives), Fiber elongation |

| π-π Stacking | Benzene (B151609) Ring | Nanotape formation, Stabilization of fibers |

| Van der Waals Forces | Entire Molecule | Overall packing and stability |

Design of Molecular Recognition Systems

Extensive research into the applications of this compound reveals a significant gap in the scientific literature regarding its specific use in the design of molecular recognition systems. Publicly available research databases and scientific publications did not yield specific studies detailing the integration of this compound into molecular receptors, sensors, or other recognition platforms.

The fundamental components of this compound, namely the amino and aldehyde functional groups, alongside the hydrophobic octyl chain, theoretically suggest potential for its use as a building block in supramolecular chemistry. The amino and aldehyde groups can participate in hydrogen bonding and are reactive sites for the synthesis of larger host molecules, such as Schiff bases. The long octyl chain could contribute to self-assembly processes in nonpolar environments or facilitate interactions with lipid bilayers.

However, despite these structural features, there is no concrete evidence from the performed searches to indicate that this compound has been actively employed or studied for such purposes. The design and synthesis of molecular recognition systems are highly specific, and the scientific community has not, to date, published findings on the application of this particular compound in this context. Therefore, no detailed research findings or data tables on its performance in molecular recognition can be provided.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Amino-5-octylbenzaldehyde. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of each proton. The aldehyde proton (CHO) is highly deshielded and appears as a distinct singlet at approximately 9.8-10.0 ppm. pressbooks.pub The protons on the aromatic ring exhibit characteristic shifts and coupling patterns based on their position relative to the amino and aldehyde groups. The amino group protons (NH₂) typically appear as a broad singlet. The aliphatic protons of the octyl chain produce signals in the upfield region of the spectrum, with predictable multiplicities.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde group is readily identified by its characteristic resonance in the 190-200 ppm range. pressbooks.pub The aromatic carbons show signals between 115 and 150 ppm, with their exact shifts influenced by the electron-donating amino group and the electron-withdrawing aldehyde group. The carbons of the octyl side chain resonate in the upfield region (approximately 14-40 ppm).

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| CHO | ~9.8 (s, 1H) | ~191 |

| Aromatic-H | ~6.7-7.5 (m, 3H) | ~115-150 |

| NH₂ | ~4.5 (br s, 2H) | - |

| Alkyl-CH₂ (α to ring) | ~2.5 (t, 2H) | ~35 |

| Alkyl-(CH₂)₆ | ~1.2-1.6 (m, 12H) | ~22-32 |

Note: Predicted values are based on analogous substituted benzaldehydes and standard NMR principles. pressbooks.pubresearchgate.netnih.govresearchgate.net Solvent: CDCl₃. s = singlet, t = triplet, m = multiplet, br s = broad singlet.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum provides a characteristic fingerprint of the molecule. The strong carbonyl (C=O) stretching vibration of the aromatic aldehyde is expected near 1705 cm⁻¹. pressbooks.pub The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The spectrum will also feature aromatic C=C stretching bands around 1500-1600 cm⁻¹, C-H stretching from the aldehyde group (around 2720 and 2820 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and aliphatic C-H stretching from the octyl group (just below 3000 cm⁻¹). pressbooks.pubresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum, providing further confirmation of the benzene (B151609) core. While IR is excellent for detecting polar functional groups like C=O and N-H, Raman can offer additional detail about the carbon skeleton. currentseparations.comresearchgate.net

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Octyl) | Stretch | 2850 - 2960 |

| Aldehyde C-H | Stretch (Fermi doublet) | 2700 - 2760 & 2800 - 2860 |

| Aldehyde C=O | Stretch | ~1705 |

Note: Values are typical for the specified functional groups in an aromatic context. pressbooks.pubias.ac.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₅H₂₃NO), the nominal molecular weight is 233 amu. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Electron Ionization (EI) is a common technique that leads to predictable fragmentation. The molecular ion peak (M⁺) would be observed at m/z 233. Key fragmentation pathways would include:

Loss of the aldehyde proton: A peak at m/z 232 ([M-H]⁺).

Alpha-cleavage: Cleavage of the bond between the first and second carbon of the octyl chain, leading to a stable benzylic cation.

McLafferty rearrangement: This is less common for aromatic aldehydes but could potentially occur involving the octyl chain. pressbooks.pub

Cleavage of the octyl chain: Fragmentation along the alkyl chain will produce a series of peaks separated by 14 amu (CH₂).

Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment |

|---|---|

| 233 | [M]⁺ (Molecular Ion) |

| 232 | [M-H]⁺ |

| 204 | [M-C₂H₅]⁺ |

Note: Fragmentation is predictive and based on common fragmentation rules for alkylbenzenes and aromatic aldehydes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the conjugated π-system. The chromophore of this compound consists of the benzene ring substituted with an amino group (an auxochrome) and an aldehyde group.

The spectrum is expected to show two main absorption bands:

A strong absorption band (π → π* transition) characteristic of the substituted benzene ring, likely appearing above 250 nm. researchgate.net

A weaker, longer-wavelength absorption band (n → π* transition) associated with the carbonyl group, typically observed above 300 nm. researchgate.net

The presence of the electron-donating amino group and the alkyl group will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde (B42025). The exact position of these maxima can be sensitive to the solvent polarity. researchgate.netnih.gov

Predicted UV-Vis Absorption Maxima

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | ~260 - 280 |

Note: Values are estimates based on the effects of amino and alkyl substituents on the benzaldehyde chromophore. researchgate.netscience-softcon.de

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Due to its molecular weight and functional groups, this compound should be amenable to GC analysis. A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) would be appropriate for separation. The primary amino group can sometimes cause peak tailing; this can be mitigated by using a base-deactivated column or through derivatization of the amine to make it less polar. sigmaaldrich.commdpi.com Temperature programming would be required to ensure efficient elution.

Typical GC Conditions

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: Conditions are illustrative and would require optimization. tandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the analysis and purification of this compound. tandfonline.comnih.gov Given the non-polar octyl chain and the polar functional groups, reversed-phase HPLC is the method of choice. sielc.com

A C18 or C8 stationary phase would effectively retain the molecule. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com An acidic modifier (e.g., formic acid or phosphoric acid) is often added to the mobile phase to ensure the amino group is protonated, which generally results in better peak shape. sielc.com Detection is commonly achieved using a UV detector set to one of the molecule's absorption maxima.

Typical HPLC Conditions

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at λₘₐₓ (e.g., 270 nm) |

Note: Conditions are a general starting point for method development. ucl.ac.uk

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals that a single-crystal X-ray structure for this compound has not been reported to date. The inherent structural characteristics of molecules like this compound present significant challenges to obtaining crystals suitable for diffraction studies. The conformational flexibility of the long octyl chain can introduce disorder into the crystal lattice, impeding the growth of high-quality, well-ordered single crystals necessary for X-ray analysis.

Furthermore, the parent compound, 2-aminobenzaldehyde (B1207257), is known for its instability and tendency to undergo self-condensation reactions, a characteristic that complicates its isolation and crystallization in a pure, monomeric form. The presence of both a nucleophilic amino group and an electrophilic aldehyde group within the same molecule makes it susceptible to polymerization, hindering the formation of a stable, crystalline solid.

In the absence of direct experimental data for this compound, the principles of crystallography allow for a reasoned prediction of the key intermolecular forces that would govern its solid-state packing. The structure would be primarily influenced by a sophisticated interplay between hydrogen bonding, π-π stacking, and van der Waals interactions.

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the oxygen atom of the aldehyde (-CHO) group is a hydrogen bond acceptor. It is anticipated that strong N-H···O hydrogen bonds would form, linking molecules into chains or dimeric motifs. These interactions would likely be a dominant factor in the primary organization of the crystal lattice.

π-π Stacking: The aromatic benzene rings are expected to interact via π-π stacking. Depending on the steric influence of the bulky octyl group, these interactions could be either parallel-displaced or T-shaped, further stabilizing the crystal structure.

The final solid-state architecture would represent a fine balance between these competing interactions. The strong, directional hydrogen bonds would dictate the local arrangement of the aminobenzaldehyde moieties, while the weaker, non-directional van der Waals forces of the octyl chains would influence the long-range order and packing efficiency.

Table 1: Predicted Intermolecular Interactions and Their Potential Structural Influence in the Solid State of this compound This table is based on theoretical predictions derived from the molecular structure, as no experimental crystallographic data is currently available.

| Interaction Type | Participating Groups | Predicted Structural Role |

| Hydrogen Bonding | Amino Group (N-H) as donor; Aldehyde (C=O) as acceptor | Primary organizing force, likely forming chains or dimers and defining the arrangement of the polar functional groups. |

| Van der Waals Forces | Octyl Chain (-C₈H₁₇) | Dictates long-range packing, promoting alignment of aliphatic tails and potentially leading to layered or interdigitated structures. |

| π-π Stacking | Aromatic Benzene Ring | Contributes to crystal stability through orbital overlap, influencing the orientation of the aromatic cores relative to each other. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For a molecule like 2-Amino-5-octylbenzaldehyde, with its combination of an aromatic ring, an electron-donating amino group, a long alkyl chain, and an electron-withdrawing aldehyde group, these calculations can reveal a wealth of information about its stability, reactivity, and electronic properties.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules with a good balance of accuracy and computational cost. A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. A common and effective approach would be to use the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide reliable results for a wide range of organic molecules, including substituted benzaldehydes. nih.govresearchgate.net

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. aip.org A smaller gap generally suggests that the molecule is more reactive.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich regions (typically colored red) that are susceptible to electrophilic attack and electron-poor regions (colored blue) that are prone to nucleophilic attack. For this compound, the MEP would likely show a high electron density around the oxygen atom of the aldehyde group and the nitrogen of the amino group, and a lower electron density on the hydrogen atom of the aldehyde group.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p)) (Note: The following data is hypothetical and serves as an illustrative example of what a DFT calculation would yield.)

| Property | Predicted Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

Ab initio calculations are based on first principles of quantum mechanics without the use of empirical parameters, often leading to very high accuracy, albeit at a greater computational expense than DFT. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could be employed for this compound to obtain highly accurate energies and to validate the results from DFT calculations. acs.org These methods would be particularly useful for studying specific aspects in high detail, such as the precise nature of the intramolecular interactions between the amino and aldehyde groups.

Molecular Dynamics Simulations for Conformational Analysis

The presence of a flexible octyl chain in this compound means that the molecule can adopt a vast number of different conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore this conformational landscape. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion.

An MD simulation of this compound would typically be performed in a simulated solvent environment (e.g., water or an organic solvent) to mimic realistic conditions. The simulation would reveal the preferred conformations of the octyl chain, the rotational barriers of the aldehyde group, and any potential non-covalent interactions between the alkyl chain and the aromatic ring or its substituents. This information is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules. The principles of conformational analysis for substituted benzenes and cyclohexanes provide a foundational understanding for such studies. rsc.orgnobelprize.org

Prediction of Spectroscopic Signatures

Computational chemistry is an invaluable tool for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structure verification. For this compound, the most relevant spectroscopic techniques to simulate would be Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

DFT methods, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, are highly effective for predicting NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), the corresponding chemical shifts can be predicted with a high degree of accuracy. researchgate.net These predictions can aid in the assignment of complex experimental spectra.

Similarly, by calculating the vibrational frequencies of the molecule from the second derivatives of the energy, a theoretical IR spectrum can be generated. This would show the characteristic vibrational modes, such as the C=O stretch of the aldehyde, the N-H stretches of the amino group, and the various C-H and C-C vibrations of the aromatic ring and the octyl chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound using DFT-GIAO (Note: The following data is hypothetical and serves as an illustrative example of what a computational prediction would yield. Atom numbering starts from the aldehyde carbon as 1, then the aromatic carbons, and finally the octyl chain carbons.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 192.5 |

| Aromatic C-CHO | 120.1 |

| Aromatic C-NH₂ | 150.3 |

| Aromatic C-octyl | 138.7 |

| Octyl C1 | 35.2 |

Modeling of Reaction Pathways and Transition States

Computational methods can be used to model the mechanisms of chemical reactions, providing insights into the energy barriers and the structures of transient intermediates and transition states. For this compound, several reactions could be of interest for theoretical modeling. For instance, the reaction of the aldehyde group with a nucleophile, or the reaction of the amino group with an electrophile, could be investigated.

By mapping out the potential energy surface of a reaction, the transition state—the highest energy point along the reaction coordinate—can be located. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. DFT is a common method for such studies, as it can provide a good description of the bond-breaking and bond-forming processes that occur during a chemical reaction. nih.gov Studies on the reaction mechanisms of other substituted benzaldehydes provide a strong basis for how these investigations would be conducted. researchgate.netresearchgate.net

Biological Interactions and Mechanistic Investigations

Study of Interactions with Biological Macromolecules

There is no available information on the interaction of 2-Amino-5-octylbenzaldehyde with proteins or nucleic acids.

Protein Binding Affinity and Specificity

No studies were found that investigated the binding affinity or specificity of this compound for any protein targets.

Nucleic Acid Interaction Mechanisms

There is no research available on the mechanisms by which this compound may interact with DNA or RNA.

Chemical Biology Approaches to Elucidate Cellular Pathways

No literature exists that employs chemical biology techniques to explore the cellular pathways that might be modulated by this compound.

Structure-Reactivity Relationships in Biological Contexts

There are no studies available that analyze the relationship between the chemical structure of this compound and its biological reactivity. While the presence of an octyl group suggests increased lipophilicity which may influence membrane interactions, this is a general principle and has not been specifically studied for this compound.

Future Research Directions and Concluding Outlook

Exploration of Undiscovered Synthetic Avenues

The development of novel, efficient, and sustainable synthetic routes to 2-Amino-5-octylbenzaldehyde and its derivatives is a primary area for future research. While classical methods for synthesizing aminobenzaldehydes, such as the reduction of corresponding nitrobenzaldehydes, are established, they often require harsh conditions or multi-step processes. researchgate.netnih.gov Future work could focus on more direct and atom-economical approaches.

Key areas of exploration include:

Direct C-H Functionalization: Modern catalytic methods that enable the direct installation of functional groups onto aromatic rings could provide a more efficient synthesis. Research into palladium-catalyzed C-H olefination of aniline (B41778) derivatives has shown promise for para-selective functionalization, and similar strategies could be adapted for ortho-formylation. uva.nl